![molecular formula C10H15Cl2NO B11945442 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane CAS No. 63142-83-6](/img/structure/B11945442.png)
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dichloroacetyl)-3-azabicyclo[322]nonane is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional structure, which imparts specific chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane typically involves the reaction of a bicyclic amine with dichloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The process involves:
Starting Materials: Bicyclic amine and dichloroacetyl chloride.
Reaction Conditions: Anhydrous solvents such as dichloromethane or chloroform, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The bicyclic amine is dissolved in the anhydrous solvent, and dichloroacetyl chloride is added dropwise with stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Applications De Recherche Scientifique
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bicyclic structure allows for specific binding interactions, enhancing its selectivity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst and ligand in coordination chemistry.
2-Azabicyclo[3.3.1]nonane: Studied for its biological activity and synthetic applications.
Uniqueness
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane is unique due to the presence of the dichloroacetyl group, which imparts distinct reactivity and potential for covalent modification of biomolecules. Its bicyclic structure also provides a rigid framework that can enhance binding interactions and specificity.
Propriétés
Numéro CAS |
63142-83-6 |
|---|---|
Formule moléculaire |
C10H15Cl2NO |
Poids moléculaire |
236.13 g/mol |
Nom IUPAC |
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2,2-dichloroethanone |
InChI |
InChI=1S/C10H15Cl2NO/c11-9(12)10(14)13-5-7-1-2-8(6-13)4-3-7/h7-9H,1-6H2 |
Clé InChI |
MGIDGMIMHMSHHR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1CN(C2)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


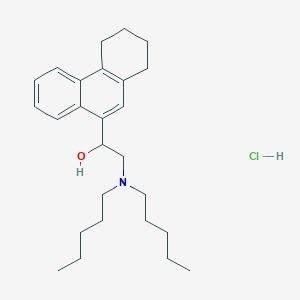



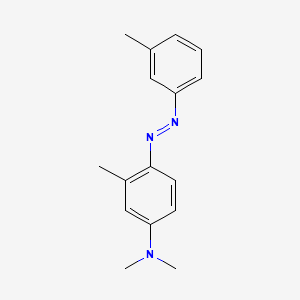

![3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B11945396.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11945398.png)

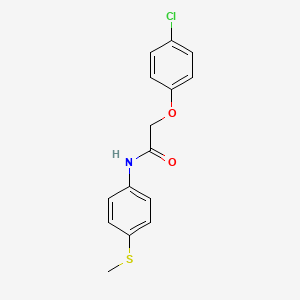

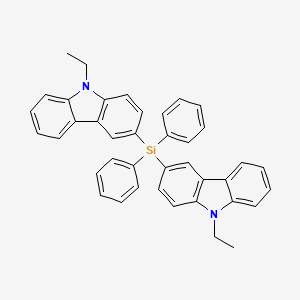
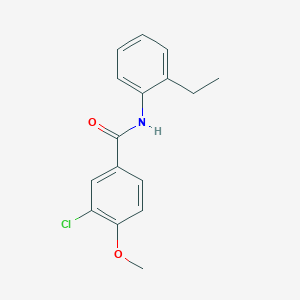
![9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-](/img/structure/B11945424.png)
